

Application Notes and Protocols for 5-Ph-IAA in Targeted Protein Degradation

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Compound of Interest

Compound Name: 5-Ph-IAA

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This document provides detailed protocols and application notes for the preparation and use of 5-phenyl-indole-3-acetic acid (**5-Ph-IAA**), a key ligand in the second-generation auxin-inducible degen (AID2) system for targeted protein degradation.

Introduction

The auxin-inducible degen (AID) system allows for the rapid and reversible degradation of specific proteins. The second-generation AID2 system utilizes a mutated F-box protein, typically OsTIR1(F74G), and a synthetic auxin analog, **5-Ph-IAA**.^{[1][2]} This system offers significant improvements over the original AID system, including undetectable leaky degradation in the absence of the ligand and a much lower required concentration of the inducer molecule.^{[1][3]} The **5-Ph-IAA** ligand binds to the mutated TIR1, inducing its association with a target protein tagged with a mini-AID (mAID) degen. This interaction leads to the polyubiquitination of the target protein and its subsequent degradation by the proteasome.^[4] This technology is applicable across various biological systems, including yeast, mammalian cells, *C. elegans*, and mice.^[5]

Data Presentation

Chemical and Physical Properties of 5-Ph-IAA

Property	Value	Reference
Chemical Name	5-Phenyl-1H-indole-3-acetic acid	[5]
Molecular Weight	251.29 g/mol	
Formula	C ₁₆ H ₁₃ NO ₂	
Appearance	Solid	[6]
Purity	≥95-98% (HPLC)	[6]
Storage	Store at -20°C as a solid	[6]

Solubility of 5-Ph-IAA

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Reference
DMSO	20 - 100	80 - 100	[5]
Ethanol	25.13 - 33	~100 - 131	[6][7]
Dimethylformamide (DMF)	16	~64	[6]
PBS (pH 7.2)	~0.20	~0.8	[6]

Recommended Stock and Working Concentrations

Application	Stock Solution	Working Concentration	Reference
Mammalian Cells (e.g., HCT116)	100 mM in DMSO or Ethanol	1 μ M	[3][8]
C. elegans	100 mM in DMSO or 96% Ethanol	50-100 μ M for embryo soaking; 1 μ M final concentration in NGM plates	[9]
Mouse (in vivo)	N/A (prepared for injection)	1-10 mg/kg via intraperitoneal injection	[8][10]
Mouse (primary cells)	100 mM in DMSO	1 μ M	[10]

Experimental Protocols

Protocol 1: Preparation of 5-Ph-IAA Stock Solution (100 mM)

Materials:

- **5-Ph-IAA** solid
- Dimethyl sulfoxide (DMSO) or 96-100% Ethanol
- Sterile microcentrifuge tubes or conical tubes
- Vortex mixer
- Analytical balance

Procedure:

- **Weighing 5-Ph-IAA:** Accurately weigh out the desired amount of **5-Ph-IAA** powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 25.13 mg of **5-Ph-IAA** (Molecular Weight: 251.29 g/mol).

- Dissolving **5-Ph-IAA**:
 - Using DMSO: Add the weighed **5-Ph-IAA** to a sterile tube. Add the appropriate volume of DMSO to achieve a final concentration of 100 mM. For 25.13 mg, add 1 mL of DMSO. Vortex thoroughly until the solid is completely dissolved. Ultrasonic treatment may be necessary for complete dissolution in DMSO.[3]
 - Using Ethanol: Add the weighed **5-Ph-IAA** to a sterile tube. Add the appropriate volume of 96-100% ethanol to reach a final concentration of 100 mM. For 25.13 mg, add 1 mL of ethanol. Vortex vigorously until the solid is fully dissolved.[7]
- Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[8] Avoid repeated freeze-thaw cycles.

Note: **5-Ph-IAA** is light-sensitive. It is recommended to work in low-light conditions and store solutions in amber or foil-wrapped tubes.

Protocol 2: Preparation of Working Solution for Mammalian Cell Culture (1 μ M)

Materials:

- 100 mM **5-Ph-IAA** stock solution in DMSO or Ethanol
- Pre-warmed cell culture medium

Procedure:

- Serial Dilution: Perform a serial dilution of the 100 mM stock solution in pre-warmed cell culture medium to achieve the final working concentration of 1 μ M.
 - Example Dilution Scheme:
 1. Prepare an intermediate dilution by adding 1 μ L of the 100 mM stock solution to 999 μ L of culture medium to get a 100 μ M solution.

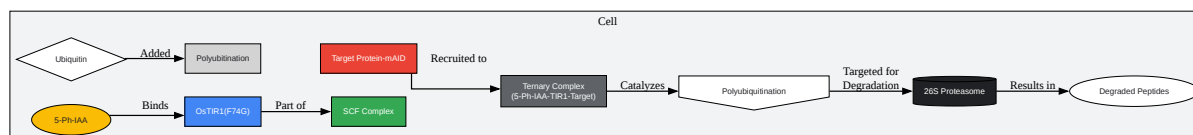
2. Prepare the final working solution by adding 10 μL of the 100 μM intermediate solution to 990 μL of culture medium to get a 1 μM solution.

- Application to Cells: Remove the existing medium from the cells and replace it with the medium containing the 1 μM **5-Ph-IAA**.
- Incubation: Incubate the cells for the desired period to induce protein degradation. Degradation can be observed in as little as 30-60 minutes.^[10]

Note: It is crucial to include a vehicle control (e.g., medium with the same final concentration of DMSO or ethanol) in your experiments.

Visualizations

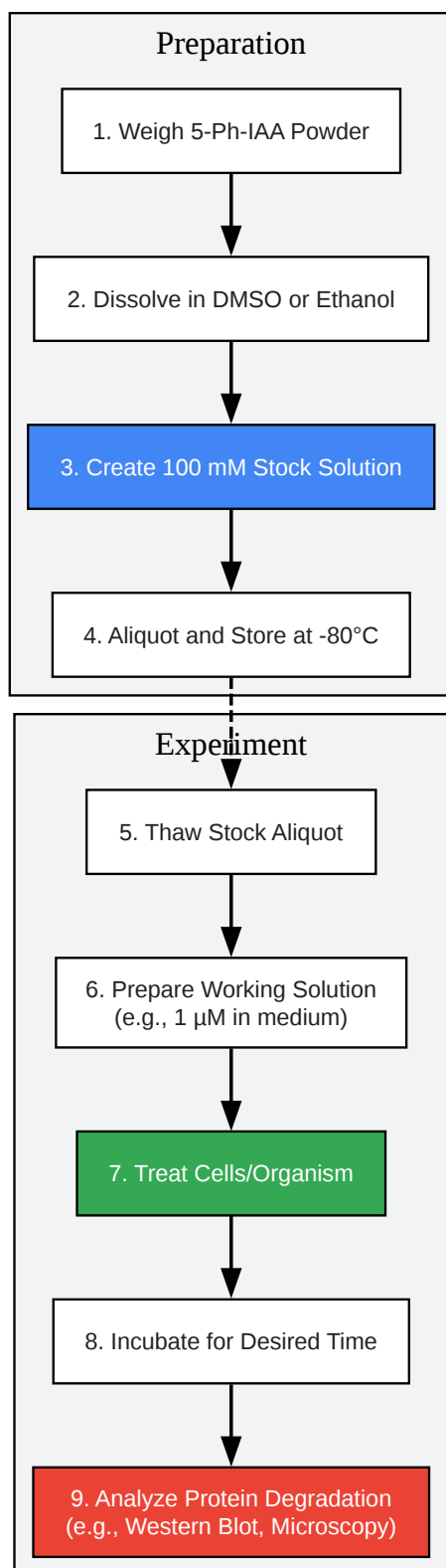
Signaling Pathway of the AID2 System



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Caption: The signaling pathway of the AID2 system for targeted protein degradation.

Experimental Workflow for 5-Ph-IAA Application



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Caption: Experimental workflow for preparing and using **5-Ph-IAA** solutions.

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